SNAP-7941 belongs to the class of dihydropyrimidone derivatives, characterized by their unique bicyclic structure. It is classified as a small molecule drug candidate due to its ability to selectively bind to the melanin-concentrating hormone receptor 1. The compound's specific binding affinity has been quantified, demonstrating a dissociation constant (K_d) of approximately 0.18 nM, indicating its high potency in receptor inhibition .
The synthesis of SNAP-7941 involves several key steps utilizing organocatalytic methods. Two primary approaches have been employed:
The synthesis has demonstrated significant yields and enantioselectivity, showcasing the effectiveness of these organocatalytic strategies in producing biologically relevant compounds.
SNAP-7941 features a complex molecular structure that can be represented as follows:
The compound consists of a dihydropyrimidone core substituted with various functional groups that contribute to its biological activity. The stereochemistry at specific centers is crucial for its binding affinity and selectivity towards melanin-concentrating hormone receptor 1.
SNAP-7941 undergoes various chemical reactions during its synthesis, including:
These reactions are optimized for conditions such as temperature, solvent choice, and catalyst concentration to maximize yield and enantioselectivity .
SNAP-7941 functions primarily as an antagonist at the melanin-concentrating hormone receptor 1. Upon binding to this receptor, it inhibits the action of melanin-concentrating hormone, which plays a significant role in regulating appetite and energy expenditure. The binding mechanism involves:
SNAP-7941 possesses several notable physical and chemical properties:
Analytical techniques such as NMR spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) have been employed to characterize its purity and structural integrity .
SNAP-7941 has potential applications in various fields:
These applications highlight SNAP-7941's significance in advancing our understanding of metabolic regulation and developing novel therapeutic strategies.
SNAP-7941 serves as a cornerstone compound for melanin-concentrating hormone receptor 1 investigation due to its well-characterized receptor binding profile and functional antagonism. Competitive binding studies using Chinese hamster ovary cell membranes expressing human melanin-concentrating hormone receptor 1 demonstrate that SNAP-7941 displaces iodinated melanin-concentrating hormone with high affinity. The inhibition constant (Kᵢ) for the biologically active enantiomer (+)-SNAP-7941 is approximately 3.8 nM, while the racemic mixture (±)-SNAP-7941 exhibits a Kᵢ of 4.9 nM [4]. This specificity enables precise pharmacological interrogation of melanin-concentrating hormone receptor 1-mediated processes.
Table 1: Binding Affinity of SNAP-7941 and Related Compounds at Melanin-Concentrating Hormone Receptor 1
Compound | IC₅₀ (nM) | Kᵢ (nM) | Hill Slope |
---|---|---|---|
(±)-SNAP-7941 | 5.2 | 4.9 | -0.9 |
(+)-SNAP-7941 | 4.0 | 3.8 | -1.9 |
FE@SNAP | 148.1 | 139.5 | -1.0 |
Melanin-concentrating hormone | 1.5 | 1.4 | -1.0 |
Source: Competitive binding data against [¹²⁵I]Melanin-concentrating hormone in CHO-K1 cells expressing human melanin-concentrating hormone receptor 1 [4]
In vivo positron emission tomography imaging utilizing carbon-11 labeled [¹¹C]SNAP-7941 and its fluoroethylated analog [¹⁸F]FE@SNAP has revealed specific tracer accumulation in melanin-concentrating hormone receptor 1-rich regions of the rat ventricular system. Displacement studies with unlabeled (±)-SNAP-7941 (15 mg/kg) demonstrate statistically significant tracer reduction (p < 0.05), confirming receptor-specific binding [2] [4] [9]. Quantitative analysis shows a 30-40% decrease in ventricular standardized uptake value following antagonist administration, providing visualizable evidence of melanin-concentrating hormone receptor 1 distribution in ependymal cells and supporting melanin-concentrating hormone's role in cerebrospinal fluid dynamics [4]. These findings validate SNAP-7941 derivatives as essential tools for non-invasive melanin-concentrating hormone receptor 1 mapping.
Behavioral pharmacology studies utilizing SNAP-7941 have elucidated melanin-concentrating hormone receptor 1's involvement in emotional and cognitive processes. Administration of SNAP-7941 (2.5-40 mg/kg intraperitoneal) enhances social recognition memory in rats and reverses scopolamine-induced memory deficits [5]. These effects correlate with increased extracellular acetylcholine levels (175-200% of baseline) in the frontal cortex, as measured by microdialysis, indicating melanin-concentrating hormone receptor 1 modulation of cholinergic transmission [5] [7]. In stress-based models, SNAP-7941 demonstrates anxiolytic and antidepressant properties, normalizing hypothalamic-pituitary-adrenal axis overactivity and reducing immobility time in forced swim tests at doses overlapping those effective in anxiety models (10-40 mg/kg intraperitoneal) [3] [7]. These findings establish SNAP-7941 as a critical tool for probing melanin-concentrating hormone receptor 1's role in mood regulation.
Table 2: Research Applications of SNAP-7941 in Melanin-concentrating hormone receptor 1 Studies
Research Domain | Experimental Application | Key Findings |
---|---|---|
Receptor Imaging | Small-animal PET/CT with [¹¹C]SNAP-7941 | Specific ventricular uptake displaceable by cold compound |
Neurochemical Effects | Microdialysis in frontal cortex | Dose-dependent acetylcholine increase (0.63-40 mg/kg) |
Behavioral Modulation | Social recognition test in rats | Reversal of scopolamine-induced deficit at 0.63-10 mg/kg |
Stress Response | Forced swim test, Vogel conflict test | Reduced immobility time and increased punished drinking |
The synthesis and characterization of SNAP-7941 by Borowsky and colleagues in 2002 represented a breakthrough in melanin-concentrating hormone receptor 1 pharmacology [3]. Prior to its development, research relied primarily on peptide ligands with poor metabolic stability and limited central accessibility. The initial report demonstrated potent melanin-concentrating hormone receptor 1 antagonism (Kᵧ = 0.18 nM) and revealed unprecedented behavioral effects: SNAP-7941 administration produced significant antidepressant-like activity in the rat forced swim test (minimum effective dose = 3 mg/kg intraperitoneal), anxiolytic effects in the social interaction test (10 mg/kg intraperitoneal), and anorectic actions in food-deprived rats (10 mg/kg intraperitoneal) [3]. These findings positioned melanin-concentrating hormone receptor 1 as a compelling multitarget for psychiatric drug development and stimulated intense pharmaceutical interest.
Despite promising preclinical results, subsequent studies revealed complexities in therapeutic translation. Research by Basso and colleagues (2006) reported lack of efficacy in several depression and anxiety models at doses previously shown effective, highlighting methodological and model validity challenges [3] [5]. This discrepancy underscored the need for standardized behavioral paradigms and biomarker strategies to evaluate melanin-concentrating hormone receptor 1 modulation. Nevertheless, SNAP-7941 maintained utility as a reference compound for developing improved ligands. Structure-activity relationship investigations using SNAP-7941 as the structural template led to analogs with enhanced properties, notably SNAP-94847, which exhibits higher receptor occupancy and prolonged central effects [3] [4]. These derivatives preserved the core dihydropyrimidinone scaffold while optimizing pharmacokinetic parameters.
The legacy of SNAP-7941 persists through its conversion into specialized research tools. Radiosynthesis of [¹¹C]SNAP-7941 via reaction of SNAP-acid precursor with [¹¹C]methyl triflate achieved high radiochemical yields (11.5 ± 6.4% end-of-bombardment) and molar activities suitable for positron emission tomography imaging [9]. This innovation enabled the first in vivo visualization of melanin-concentrating hormone receptor 1 distribution patterns, revealing unexpectedly high concentrations in ventricular regions rather than traditional limbic structures [4] [9]. These findings redirected investigation toward melanin-concentrating hormone receptor 1's role in cerebrospinal fluid homeostasis and non-neuronal signaling, significantly expanding the physiological understanding beyond appetite regulation. Contemporary research continues to apply SNAP-7941 to elucidate melanin-concentrating hormone receptor 1 function in brown adipose tissue, pancreatic β-cells, and immune pathways, confirming its enduring value as a pharmacological probe [4] [7].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3